molecular formula C8H9FO2 B13946656 2-Fluoro-3-methoxy-5-methylphenol

2-Fluoro-3-methoxy-5-methylphenol

Cat. No.: B13946656
M. Wt: 156.15 g/mol
InChI Key: JRUPKKUMCQAMGW-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-5-methylphenol is an aromatic compound with the molecular formula C8H9FO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with fluorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This can be done by reacting 3-methoxy-5-methylphenol with a fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using advanced equipment to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Fluoro-3-methoxy-5-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-5-methylphenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methoxy and methyl groups influence its solubility and stability, making it suitable for different applications. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylphenol: Similar structure but lacks the methoxy group.

    3-Methoxy-5-methylphenol: Similar structure but lacks the fluorine atom.

    2-Fluoro-3-methylphenol: Similar structure but lacks the methoxy group.

Uniqueness

2-Fluoro-3-methoxy-5-methylphenol is unique due to the presence of all three substituents (fluorine, methoxy, and methyl) on the benzene ring. This combination of functional groups imparts specific chemical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

2-fluoro-3-methoxy-5-methylphenol

InChI

InChI=1S/C8H9FO2/c1-5-3-6(10)8(9)7(4-5)11-2/h3-4,10H,1-2H3

InChI Key

JRUPKKUMCQAMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)F)O

Origin of Product

United States

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